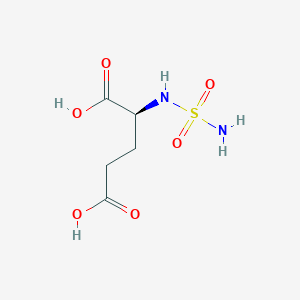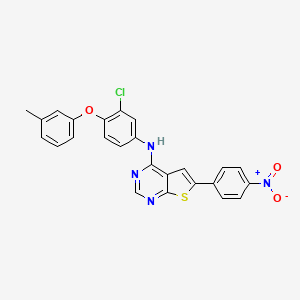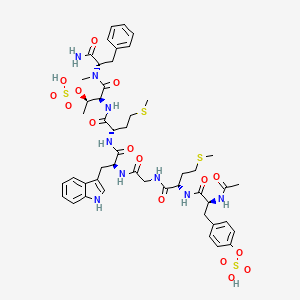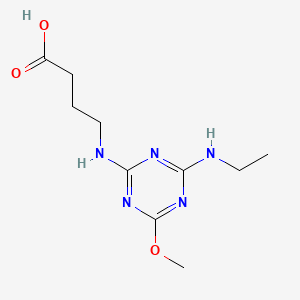
N-Sulfamoyl-L-Glutamic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Sulfamoyl-L-Glutamic Acid: is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. It is a derivative of L-glutamic acid, where a sulfamoyl group is attached to the amino acid. This modification imparts distinct characteristics to the molecule, making it valuable for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Sulfamoyl-L-Glutamic Acid typically involves the reaction of L-glutamic acid with sulfamoyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process can be summarized as follows:
Starting Materials: L-glutamic acid and sulfamoyl chloride.
Reaction Conditions: The reaction is usually performed in an aqueous or organic solvent, with a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions: N-Sulfamoyl-L-Glutamic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The sulfamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.
科学的研究の応用
N-Sulfamoyl-L-Glutamic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for understanding biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an inhibitor of specific enzymes involved in disease processes.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-Sulfamoyl-L-Glutamic Acid involves its interaction with specific molecular targets. The sulfamoyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. This property is particularly valuable in the design of enzyme inhibitors for therapeutic purposes. The compound can also interact with various biochemical pathways, influencing cellular processes.
類似化合物との比較
- N-Sulfamoyl-L-Leucine
- N-Sulfamoyl-L-Arginine
- N-Sulfamoyl-L-Phenylalanine
Comparison: N-Sulfamoyl-L-Glutamic Acid is unique due to its specific structure and the presence of the glutamic acid backbone. This structure allows it to interact differently with molecular targets compared to other sulfamoyl derivatives. For example, this compound may exhibit different binding affinities and inhibitory effects on enzymes compared to N-Sulfamoyl-L-Leucine or N-Sulfamoyl-L-Arginine .
特性
分子式 |
C5H10N2O6S |
|---|---|
分子量 |
226.21 g/mol |
IUPAC名 |
(2S)-2-(sulfamoylamino)pentanedioic acid |
InChI |
InChI=1S/C5H10N2O6S/c6-14(12,13)7-3(5(10)11)1-2-4(8)9/h3,7H,1-2H2,(H,8,9)(H,10,11)(H2,6,12,13)/t3-/m0/s1 |
InChIキー |
ZYYFXKZXQCQRTJ-VKHMYHEASA-N |
異性体SMILES |
C(CC(=O)O)[C@@H](C(=O)O)NS(=O)(=O)N |
正規SMILES |
C(CC(=O)O)C(C(=O)O)NS(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-(5-Bromopyrazin-2-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]urea](/img/structure/B12373710.png)
![1-[(2S,3R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B12373716.png)



![dipotassium;[13-[2-carboxy-4-(prop-2-ynylcarbamoyl)phenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12373746.png)
![N-(furan-2-ylmethyl)-8-(4-piperazin-1-ylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B12373770.png)
![(3S)-N-ethyl-3-[[9-ethyl-2-[[(2R,3S)-2-hydroxypentan-3-yl]amino]purin-6-yl]amino]pyrrolidine-1-sulfonamide](/img/structure/B12373785.png)
![tert-butyl 6-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-6-oxohexanoate](/img/structure/B12373786.png)
